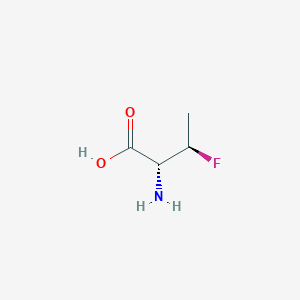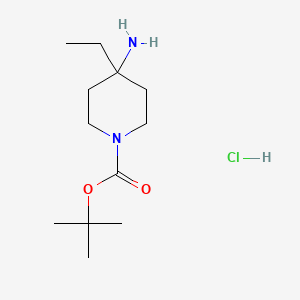
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenylsulfanyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with a thiophenol derivative to introduce the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, base (e.g., potassium phosphate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl derivatives.
Oxidation: Sulfoxides and sulfones.
Applications De Recherche Scientifique
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Investigated for its interactions with biological targets such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-2-methylthiopyrimidine
- 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
- 4,6-Dichloro-2-(phenylthio)pyrimidine
Comparison: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H6Cl2N2S |
|---|---|
Poids moléculaire |
257.14 g/mol |
Nom IUPAC |
4,6-dichloro-2-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2S/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
MVJNIQNDGYXKMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


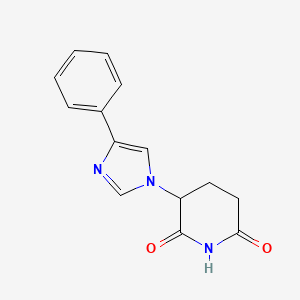
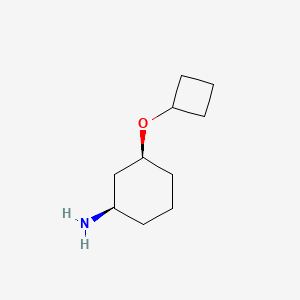
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)


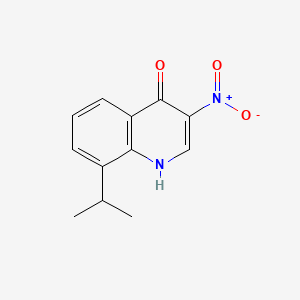


![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)

